Cas no 59565-52-5 (5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine)
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine
- 2-Amino-5-m-fluorphenyl-1,3,4-thiadiazol
- 5-(3-fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-ylamine
- MLS000780246
- AMY4042
- MFCD02641788
- CHEMBL1506289
- SR-01000436288
- 59565-52-5
- STK827889
- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
- Z332385276
- BS-28936
- SR-01000436288-1
- SMR000420429
- Oprea1_294383
- EN300-6492045
- HMS2778C16
- AKOS000224927
- Oprea1_604942
- SCHEMBL3829254
- DB-229226
- DTXSID601261469
- AO-299/14935009
-
- MDL: MFCD02641788
- Inchi: 1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- InChI Key: HIUFXEMEPWWSHH-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 195.02700
- Monoisotopic Mass: 195.02664654g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 80Ų
Experimental Properties
- PSA: 80.04000
- LogP: 2.50760
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111428-25g |
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 95% | 25g |
$1298.50 | 2023-09-01 | |
| Chemenu | CM313189-5g |
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 95% | 5g |
$311 | 2021-06-16 | |
| TRC | F590060-100mg |
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 100mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F590060-500mg |
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 500mg |
$ 210.00 | 2022-06-02 | ||
| TRC | F590060-1g |
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 1g |
$ 295.00 | 2022-06-02 | ||
| Chemenu | CM313189-1g |
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM313189-5g |
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 95%+ | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM313189-25g |
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 95%+ | 25g |
$*** | 2023-05-30 | |
| abcr | AB420020-1 g |
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 1 g |
€467.00 | 2023-07-18 | ||
| abcr | AB420020-5 g |
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
59565-52-5 | 5 g |
€722.60 | 2023-07-18 |
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine Suppliers
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine
Comprehensive Overview of 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 59565-52-5)
The compound 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 59565-52-5) is a fluorinated heterocyclic derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,3,4-thiadiazole core and a 3-fluorophenyl substituent, makes it a versatile scaffold for drug discovery and material science applications. Researchers are increasingly exploring its potential as a bioactive molecule, particularly in the context of antimicrobial agents and enzyme inhibitors, aligning with current trends in combating antibiotic resistance.
In recent years, the demand for fluorinated compounds like 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine has surged due to their enhanced metabolic stability and bioavailability. This aligns with frequent search queries such as "fluorine in drug design" and "thiadiazole derivatives applications." The compound’s electron-withdrawing fluorine group improves binding affinity to biological targets, a topic widely discussed in medicinal chemistry forums and AI-driven drug discovery platforms. Its synthesis and optimization are also hot topics in green chemistry, addressing environmental concerns in synthetic processes.
From a structural perspective, the 1,3,4-thiadiazole ring in CAS No. 59565-52-5 contributes to its heterocyclic diversity, a keyword frequently searched by chemists exploring small-molecule libraries. The amine group at the 2-position allows for further derivatization, making it a valuable intermediate for high-throughput screening campaigns. This adaptability answers common questions like "how to modify thiadiazole amines" and "fluorophenyl-thiadiazole coupling reactions," which dominate academic and industrial research discussions.
The compound’s potential extends to material science, where its aromatic and heterocyclic properties are exploited for organic electronics and photovoltaic materials. Searches for "thiadiazole-based semiconductors" and "fluorophenyl additives for polymers" highlight its relevance in renewable energy applications. Its thermal stability and π-conjugation make it a candidate for OLEDs and sensors, addressing the growing interest in smart materials.
In summary, 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 59565-52-5) exemplifies the intersection of pharmaceutical innovation and advanced material design. Its multifaceted applications, from drug development to sustainable technologies, ensure its prominence in both scientific literature and industrial pipelines. By addressing trending queries like "fluorinated heterocycles in 2024" and "thiadiazole synthesis breakthroughs," this overview underscores the compound’s enduring scientific and commercial value.
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